molecular formula C16H19BrN2O2S B4478758 4-bromo-2-isopropyl-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide

4-bromo-2-isopropyl-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B4478758
M. Wt: 383.3 g/mol
InChI Key: NZAFORDGZHWNSW-UHFFFAOYSA-N
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Description

4-bromo-2-isopropyl-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, an isopropyl group, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-isopropyl-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first brominate 2-isopropyl-5-methylbenzenesulfonamide using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting brominated intermediate is then reacted with 3-pyridinylmethylamine in the presence of a suitable base, such as triethylamine, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-isopropyl-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

4-bromo-2-isopropyl-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-isopropyl-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with specific amino acid residues or active sites within the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-isopropyl-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-5-methyl-2-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2S/c1-11(2)14-8-15(17)12(3)7-16(14)22(20,21)19-10-13-5-4-6-18-9-13/h4-9,11,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAFORDGZHWNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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